4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid is a synthetic organic compound characterized by its unique structure that incorporates both chloro and morpholine functional groups. This compound is classified under sulfonamides, which are known for their broad range of biological activities, including antibacterial properties. The compound's molecular formula is , and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. The use of solvents like dimethylformamide or dichloromethane is common to facilitate solubility and reaction efficiency.
The compound features a benzoic acid core substituted at the 4-position with a chlorine atom and at the 5-position with a morpholine-4-sulfonyl group. The presence of two morpholine rings contributes to its unique properties.
ClC1=CC(C(=O)O)=C(S(=O)(N2CCOCC2)=O)C=C1N2CCOCC2
InChI=1S/C13H16ClN2O5S/c14-11-5-1-3-10(8(11)17)12(18)19(15,16)13-9(7-6-4-2-5)20-13/h1-5,8H,6-7,15H2,(H,18,19)
The compound can participate in various chemical reactions typical for sulfonamides and benzoic acid derivatives:
The reactivity of this compound can be modulated by altering reaction conditions such as pH, temperature, and solvent choice to favor desired pathways.
The mechanism through which 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid exerts its effects is primarily linked to its interaction with biological targets:
Research indicates that similar compounds exhibit antibacterial activity through inhibition of folate synthesis pathways, suggesting potential applications in antibiotic development.
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid has potential applications in various fields:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of detailed structural analysis and synthesis techniques in developing new therapeutic agents.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3